N4-(4-fluorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-(4-fluorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine is a C-nitro compound.
Scientific Research Applications
Antibacterial and Antifungal Activities
Research by Baldaniya and Patel (2009) in the Journal of Chemistry investigated derivatives of N4-(4-fluorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine for their antibacterial activity. They synthesized compounds and tested their effectiveness against various bacteria, indicating potential applications in combating bacterial infections and diseases. This highlights the compound's potential in the field of medicine, particularly as an antibacterial agent (Baldaniya & Patel, 2009).
Biological Activity Against Larvae
Gorle et al. (2016) in the Journal of Heterocyclic Chemistry focused on the synthesis of derivatives of this compound, exploring their larvicidal activity. Their study showed significant activity against third instar larvae, suggesting applications in pest control and environmental management. The findings are relevant for developing new methods to control pest populations, particularly in agriculture and public health (Gorle et al., 2016).
Flame Retardancy in Polypropylene Composites
Aldalbahi et al. (2020) in the journal Processes explored the synthesis of triazine derivatives, including this compound, to enhance the flame retardancy of polypropylene composites. This research is significant in materials science, particularly in developing safer and more resilient materials for various applications, including construction and manufacturing (Aldalbahi et al., 2020).
Antiproliferative Activity in Cancer Research
Otmar et al. (2004) in Bioorganic & Medicinal Chemistry studied related compounds for their antiproliferative activity. This research provides insights into the potential use of this compound in cancer treatment, particularly in inhibiting the growth of cancerous cells (Otmar et al., 2004).
Properties
Molecular Formula |
C11H11FN6O2 |
---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
4-N-(4-fluorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C11H11FN6O2/c1-14-11-16-9(13)8(18(19)20)10(17-11)15-7-4-2-6(12)3-5-7/h2-5H,1H3,(H4,13,14,15,16,17) |
InChI Key |
BICVTMNTHCLMTK-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])N |
Canonical SMILES |
CNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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